(1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide
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Overview
Description
(1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research This compound features a cyclopropane ring, which is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzyl cyanide with propylene oxide to form the cyclopropane ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxamide group or other parts of the molecule.
Substitution: The phenyl and chlorophenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strained structure allows it to interact with enzymes and proteins in unique ways, potentially inhibiting or modifying their activity. The phenyl and chlorophenyl groups can also participate in binding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
Fenvalerate: A pyrethroid insecticide with a similar cyclopropane structure.
Etofenprox: Another pyrethroid with structural similarities.
Uniqueness
(1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomers and other similar compounds
Properties
IUPAC Name |
(1R,2R)-N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-12-6-8-13(9-7-12)18-16(19)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,18,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLWPHRQZWEZTG-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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